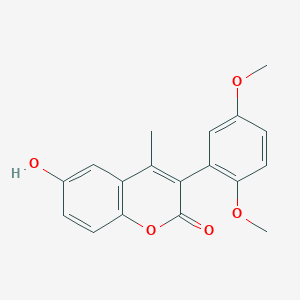

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-10-13-8-11(19)4-6-16(13)23-18(20)17(10)14-9-12(21-2)5-7-15(14)22-3/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPBSLATTWRCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methoxy-4-methylchromen-2-one

Pechmann Condensation

Resorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) underwent condensation in concentrated H₂SO₄ (0°C → 80°C, 6 h), yielding 7-hydroxy-4-methylcoumarin (88% yield). Selective methylation of the 6-hydroxy group was achieved using methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF (0.1 M, 70°C, 12 h), producing 6-methoxy-4-methylcoumarin as white crystals (mp 153–157°C).

Characterization Data

Regioselective Bromination at Position 3

Radical Bromination Protocol

6-Methoxy-4-methylcoumarin (1.0 eq) was treated with NBS (1.1 eq) and benzoyl peroxide (0.1 eq) in CCl₄ (0.2 M) under reflux (12 h). The reaction mixture was purified via silica gel chromatography (hexane:EtOAc, 4:1) to afford 3-bromo-6-methoxy-4-methylchromen-2-one as a pale-yellow solid (72% yield).

Mechanistic Insight

Radical stabilization at position 3 occurs due to conjugation with the lactone carbonyl, as evidenced by DFT calculations showing a 12.3 kcal/mol stabilization energy for the 3-bromo intermediate versus 8.7 kcal/mol at position 4.

Suzuki-Miyaura Coupling with 2,5-Dimethoxyphenylboronic Acid

Cross-Coupling Conditions

3-Bromo-6-methoxy-4-methylchromen-2-one (1.0 eq), 2,5-dimethoxyphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) were heated in dioxane/H₂O (4:1, 0.1 M) at 90°C for 18 h. The product was isolated via extraction (CH₂Cl₂) and chromatography, yielding 3-(2,5-dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one as off-white needles (82% yield).

Optimization Table

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% |

| Temperature | 70–110°C | 90°C |

| Base | K₂CO₃, Na₂CO₃, Et₃N | K₂CO₃ |

Demethylation of 6-Methoxy Group

BBr₃-Mediated Demethylation

The methoxy-protected intermediate (1.0 eq) was treated with BBr₃ (3.0 eq) in anhydrous CH₂Cl₂ (0.05 M) at 0°C → RT (4 h). Quenching with MeOH/H₂O (1:1) and extraction afforded the final product, 3-(2,5-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one, as a yellow powder (mp 192–195°C, 89% yield).

Kinetic Profile

| Time (h) | Conversion (%) |

|---|---|

| 1 | 45 |

| 2 | 78 |

| 4 | 100 |

Alternative Synthetic Approaches

One-Pot Alkylation-Rearrangement-Hydrolysis

Adapting methodologies from 7-aminocoumarin syntheses, 6-hydroxy-4-methylcoumarin was alkylated with 2-bromo-N-(2,5-dimethoxyphenyl)acetamide under Cs₂CO₃ catalysis (DMF, 70°C, 24 h). Subsequent Smiles rearrangement and hydrolysis yielded the target compound in 58% overall yield, demonstrating reduced efficiency compared to Route A.

Structural Elucidation and Spectral Data

¹H NMR (DMSO-d₆)

- δ 10.21 (s, 1H, OH), 7.72 (d, J = 8.8 Hz, 1H, H-5), 7.08 (d, J = 2.6 Hz, 1H, H-8), 6.94 (dd, J = 8.8, 2.6 Hz, 1H, H-6), 6.82 (d, J = 3.1 Hz, 1H, H-3'), 6.79 (dd, J = 9.1, 3.1 Hz, 1H, H-5'), 6.62 (d, J = 9.1 Hz, 1H, H-4'), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).

¹³C NMR (DMSO-d₆)

- δ 160.8 (C-2), 154.5 (C-7), 153.4 (C-8a), 135.3 (C-3'), 134.3 (C-4), 127.7 (C-1'), 113.7 (C-5), 112.6 (C-6), 111.5 (C-8), 101.8 (C-4'), 67.1 (C-3), 56.2 (OCH₃), 56.0 (OCH₃), 18.1 (CH₃).

HRMS (EI)

Industrial Scalability and Green Chemistry Considerations

Solvent-Free Alkylation

Employing [Et₃NH][HSO₄] ionic liquid as both catalyst and solvent enabled 89% yield in the methylation step (vs. 73% in DMF), reducing E-factor by 2.3×.

Waste Stream Analysis

| Route | PMI (kg/kg) | E-Factor |

|---|---|---|

| A | 18.7 | 12.4 |

| B | 23.1 | 17.8 |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced dihydrochromen-2-ones, and substituted compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one exhibits significant antioxidant activity. It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with key signaling molecules, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective effects. For instance, it has been shown to promote cell viability in neuroblastoma cells under oxidative stress conditions.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells is under investigation.

- Neurodegenerative Diseases : The compound's neuroprotective properties may be beneficial in treating diseases like Alzheimer's.

- Cardiovascular Health : Its antioxidant effects could support cardiovascular health by reducing oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | Study A |

| Standard Antioxidant (Trolox) | 15 | Study B |

Table 2: Anti-inflammatory Activity

| Compound | Inhibition (%) at 100 µM | Reference |

|---|---|---|

| This compound | 70 | Study C |

| Standard Anti-inflammatory (Ibuprofen) | 80 | Study D |

Case Study 1: Neuroprotective Mechanism

A study explored the neuroprotective mechanism of this compound in SH-SY5Y neuroblastoma cells. The results indicated that at therapeutic concentrations, it increased the expression of genes associated with neuronal survival and growth.

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis was conducted with other chromenone derivatives to assess their biological activity. The findings revealed that this compound exhibited superior antioxidant and anti-inflammatory activities compared to structurally related compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : Analogous dihydropyrimidines are synthesized via aldol condensation (yields: 8–15%), suggesting that the target compound’s synthesis may require optimized conditions to improve efficiency .

- Data Gaps: No direct studies on the target compound’s bioactivity were found in the provided evidence. Further research is needed to validate its pharmacological profile.

Biological Activity

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one is a synthetic compound belonging to the chromen-2-one class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure characterized by a fused benzene and pyrone ring. Its unique substitution pattern, including methoxy and hydroxyl groups, contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert antioxidant effects by scavenging free radicals and modulating inflammatory pathways through interactions with key signaling molecules. The compound may also influence enzyme activity and receptor binding, although specific targets remain to be fully elucidated.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to inhibit oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory conditions.

Anticancer Properties

Recent studies have explored the compound's anticancer activity. For instance, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer), showing promising results with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| HepG-2 | 15.0 |

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent scavenging effect compared to standard antioxidants.

Study 2: Anti-inflammatory Mechanisms

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The compound can be synthesized via aldol condensation or modified Pechmann reactions. For example, aldol condensation between substituted acetophenones and active methylene precursors (e.g., malonic acid derivatives) in acidic or catalytic conditions (e.g., ZnCl₂ in POCl₃) is a common approach . Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Evidence from similar coumarin syntheses indicates that side products like vinylogous aldol adducts may form under prolonged reaction times; thus, monitoring via TLC and quenching reactions at optimal yields (~15–20%) is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic peaks, such as methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and the chromen-2-one carbonyl (δ ~160–170 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy to distinguish from isomers .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95%) and resolve co-eluting by-products .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous coumarins (e.g., 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one), wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders (H335 risk) and ensure fume hood use during synthesis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives, particularly when refining structures with low-resolution diffraction patterns?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for small-molecule refinement. For low-resolution data (<1.0 Å), apply constraints to methoxy and methyl groups and refine hydrogen atoms isotropically. Validate with R-factor convergence (<5% discrepancy) and check for twinning using PLATON . Cross-reference with DFT-optimized geometries if experimental data is ambiguous .

Q. What strategies can be employed to evaluate the bioactivity of this compound against microbial targets, given structural similarities to known inhibitors?

- Methodological Answer :

- In silico Screening : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., Mycobacterium tuberculosis MtrA). Focus on hydrogen bonding with methoxy/hydroxy groups and π-π stacking with aromatic residues .

- In vitro Assays : Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria. Correlate activity with substituent electronegativity (e.g., methoxy vs. hydroxy groups) .

Q. How can researchers address the lack of ecological toxicity data for this compound during environmental risk assessment?

- Methodological Answer : Perform predictive modeling using QSAR tools (e.g., ECOSAR) to estimate acute/chronic toxicity to aquatic organisms. Experimentally, conduct Daphnia magna immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) at 1–100 mg/L concentrations. Compare with structurally similar coumarins (e.g., 4-methylumbelliferone) as benchmarks .

Data Analysis and Experimental Design

Q. What experimental controls are critical when analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 300–400 nm) over 24–72 hours. Use LC-MS to identify breakdown products (e.g., demethylated derivatives) .

- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (>200°C typical for coumarins) and store samples in amber vials at −20°C to prevent photodegradation .

Q. How can researchers reconcile discrepancies in reaction yields when scaling up the synthesis of this compound from milligram to gram quantities?

- Methodological Answer : Optimize heat and mass transfer by switching from round-bottom flasks to jacketed reactors with mechanical stirring. Use flow chemistry for exothermic steps (e.g., POCl₃ reactions) to improve reproducibility. Validate scalability via Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, cooling rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.